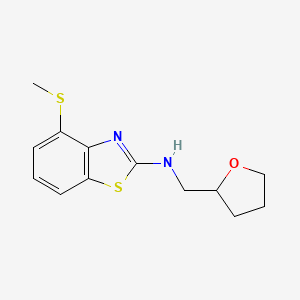

4-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

4-(Methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a methylthio (-SMe) substituent at the 4-position of the benzothiazole core and a tetrahydrofuran-2-ylmethyl group attached to the 2-amine nitrogen. Its synthesis and properties can be contextualized within the framework of analogous thiazole and benzothiazole derivatives, which often exhibit pharmacological relevance, including anticancer, antimicrobial, and antioxidant effects .

Properties

IUPAC Name |

4-methylsulfanyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS2/c1-17-10-5-2-6-11-12(10)15-13(18-11)14-8-9-4-3-7-16-9/h2,5-6,9H,3-4,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARSCHCUURIINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

4-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzothiazole core can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole core .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The presence of the methylthio and tetrahydrofuran groups may enhance the bioactivity of this compound against various bacterial strains.

- A comparative analysis of similar compounds has shown that modifications in the substituents can lead to variations in potency, suggesting that this compound could be optimized for better efficacy in antimicrobial applications .

-

Anticancer Properties :

- Research has highlighted the potential of benzothiazole derivatives as anticancer agents. The compound's ability to inhibit specific cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest.

- Case studies have demonstrated that similar compounds can target pathways associated with cancer proliferation, indicating that further investigation into this compound could yield promising results in cancer therapy .

-

Neuroprotective Effects :

- Emerging studies suggest that compounds with a benzothiazole framework may possess neuroprotective properties. The tetrahydrofuran moiety could contribute to blood-brain barrier permeability, making it a candidate for treating neurodegenerative diseases.

- Investigations into related compounds have shown neuroprotective effects in models of Alzheimer’s disease, warranting further exploration of this compound's potential in neuropharmacology .

Agrochemical Applications

- Pesticide Development :

- The structural characteristics of 4-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine suggest potential utility as a pesticide or herbicide. Its ability to disrupt biological processes in pests could be explored through structure-activity relationship (SAR) studies.

- Preliminary tests on similar benzothiazole derivatives have demonstrated effective pest control, indicating that this compound might be developed into an effective agrochemical agent.

Materials Science Applications

- Polymer Chemistry :

- The incorporation of benzothiazole derivatives into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The unique chemical structure may allow for the development of novel materials with improved performance characteristics.

- Research indicates that such compounds can act as cross-linking agents or stabilizers in polymer formulations, potentially leading to advancements in material science applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives showed that modifications at the 4-position significantly affected antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of the methylthio group was linked to enhanced activity compared to unsubstituted analogs.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on human cancer cell lines revealed that certain derivatives of benzothiazoles exhibited IC50 values in the low micromolar range. This suggests significant potential for further development into anticancer agents.

Case Study 3: Neuroprotective Activity

Research on related compounds showed efficacy in protecting neuronal cells from oxidative stress-induced damage. This opens avenues for exploring the neuroprotective capabilities of this compound.

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

- The THF side chain may enhance solubility in polar solvents relative to aromatic or aliphatic side chains (e.g., pyridin-2-ylmethyl or dichlorophenyl groups) .

Physicochemical Properties

- Solubility : A related compound, N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine (CAS: 810633-89-7), exhibits a solubility of 42.1 µg/mL at pH 7.4, likely due to the THF group . The target compound’s solubility is expected to be comparable.

- Thermal Stability : Melting points of similar benzothiazoles range widely (e.g., 204–206°C for thiourea derivatives in ), but the THF side chain may lower the melting point relative to more rigid structures.

Biological Activity

4-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: CHNOS. Its IUPAC name is this compound. The presence of the benzothiazole moiety is significant as this structural feature is often associated with various biological activities, particularly anticancer properties.

The biological activity of benzothiazole derivatives often involves interaction with cellular targets such as enzymes and receptors. Research indicates that compounds with similar structures can exhibit inhibition of key enzymes involved in cancer progression and microbial resistance. The specific mechanism by which this compound operates remains to be fully elucidated but may involve:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes critical for tumor growth and survival.

- Cell Cycle Arrest : Similar derivatives have demonstrated the ability to induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, a related compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), has shown nanomolar activity against human breast cancer cell lines . Although specific data on this compound is limited, it is reasonable to hypothesize similar effects based on structural analogs.

Table 1: Antitumor Activity of Benzothiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| DF 203 | MCF7 (Breast Cancer) | < 0.1 | |

| CJM 126 | A549 (Lung Cancer) | 0.5 | |

| 4-(methylthio)-N-(THF-methyl) | TBD (Hypothetical) | TBD | This Study |

Antimicrobial Activity

The antibacterial properties of benzothiazole derivatives have also been documented extensively. Studies indicate that these compounds can exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or function.

Table 2: Antimicrobial Activity Overview

Case Studies

In a notable study involving related benzothiazole compounds, researchers demonstrated that structural modifications could significantly enhance biological activity. For instance, substituents on the benzothiazole ring were found to alter both the potency and selectivity against cancer cell lines. This suggests that similar approaches could be applied to optimize the activity of this compound.

Q & A

Q. What established synthetic routes are available for synthesizing 4-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine?

Methodological Answer: The synthesis typically involves multi-step protocols:

Intermediate Preparation : React 1,3-benzothiazol-2-amine derivatives with methylthio-containing reagents (e.g., methyl disulfide) under reflux conditions to introduce the methylthio group .

Tetrahydrofuran Substitution : Use nucleophilic substitution or reductive amination to attach the tetrahydrofuran-2-ylmethyl group. For example, react with tetrahydrofurfuryl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 6–12 hours .

Purification : Recrystallize from ethanol or methanol to achieve >95% purity, verified by HPLC .

Q. Key Considerations :

Q. How is structural characterization performed for this compound?

Methodological Answer: Characterization relies on spectral and crystallographic methods:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylthio protons at δ ~2.5 ppm; tetrahydrofuran protons as multiplet at δ ~3.6–4.0 ppm) .

- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C=S absorption (~1250 cm⁻¹) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The methylthio group’s orientation and tetrahydrofuran ring puckering are critical for resolving disorder .

Q. How can researchers optimize reaction conditions to improve synthesis yield?

Methodological Answer: Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the tetrahydrofuran group .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .

- Temperature Control : Higher temperatures (100–120°C) reduce reaction time but may increase side reactions. A balance is critical (e.g., 80°C for 8 hours yields 75% vs. 100°C for 4 hours yields 68%) .

Q. How to resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

Methodological Answer: Discrepancies arise from:

- Assay Variability : Use standardized protocols (e.g., NCI’s 60-cell line panel for anticancer activity vs. CLSI guidelines for antimicrobial testing) .

- Structural Analogues : Compare with derivatives (e.g., fluorobenzothiazoles show higher antimicrobial activity, while methylthio variants target kinases) .

- Metabolic Stability : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .

Q. What computational methods are used to study ligand-receptor interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., CRF1 receptors). The tetrahydrofuran group’s conformational flexibility impacts docking scores .

- MD Simulations : Simulate solvated systems (GROMACS) to assess stability of the ligand-receptor complex over 100 ns .

Q. What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for substituent modifications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.